Thermal Stability: Experimental Half-Life vs. Predictions
1,3,5-Trioxanetrione exhibits an experimentally measured half-life of approximately 40 min at −40 °C in solution, as determined by monitoring its conversion to CO₂ via ¹³C NMR and FTIR [1]. In comparison, earlier computational predictions (MP2(FC)/6-31G* level) estimated a half-life of 7.4 s at room temperature and 1.3 × 10⁴¹ s at 77 K, with a concerted decomposition barrier of 80 kJ mol⁻¹ [2]. The experimentally verified 40 min half-life at −40 °C represents a distinct quantitative benchmark absent for any other C₃O₆ isomer or CO₂ oligomer. The cyclic dimer (1,2-dioxetanedione) exhibits a decomposition barrier of 41 kJ mol⁻¹, substantially lower than the trimer, though its kinetic stability against unimolecular dissociation is reported to be higher in certain computational assessments [3]. This combination of experimentally validated kinetic data and computational benchmarks uniquely positions 1,3,5-trioxanetrione as the only CO₂ trimer with direct spectroscopic quantification of decomposition kinetics.
| Evidence Dimension | Thermal stability (half-life) |
|---|---|
| Target Compound Data | t₁/₂ ≈ 40 min at −40 °C (experimental, solution) |
| Comparator Or Baseline | Cyclic CO₂ dimer (1,2-dioxetanedione): ΔG‡ = 41 kJ mol⁻¹ (computational MP2); CO₂ trimer computational prediction: t₁/₂ = 7.4 s at 298 K, 1.3 × 10⁴¹ s at 77 K |
| Quantified Difference | Experimental half-life of 40 min at −40 °C vs. computational barrier of 80 kJ mol⁻¹; dimer barrier 41 kJ mol⁻¹ (48% lower than trimer barrier) |
| Conditions | Solution-phase detection at −80 to −40 °C, monitored by ¹³C NMR and FTIR |
Why This Matters
This experimentally quantified half-life at −40 °C provides procurement teams and researchers with a verifiable stability benchmark essential for designing low-temperature handling protocols and validating compound integrity upon receipt.
- [1] Rodig, M. J.; Snow, A. W.; Scholl, P.; Rea, S. Synthesis and Low Temperature Spectroscopic Observation of 1,3,5-Trioxane-2,4,6-Trione: The Cyclic Trimer of Carbon Dioxide. J. Org. Chem. 2016, 81 (13), 5354–5361. View Source
- [2] Lewars, E. Polymers and oligomers of carbon dioxide: ab initio and semiempirical calculations. J. Mol. Struct.: THEOCHEM 1996, 363 (1), 1–15. View Source
- [3] DeYonker, N. J.; et al. Thermodynamic and kinetic stabilities of CO₂ oligomers. J. Chem. Phys. 2013, 138, 134304. View Source
